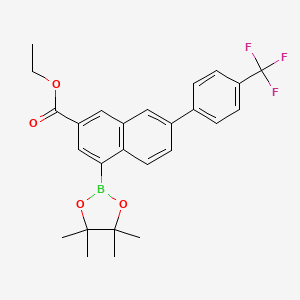

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate

Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate (CAS: 1160270-14-3) is a boronate ester featuring a naphthalene backbone substituted with a trifluoromethylphenyl group at position 7 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. This compound is primarily utilized as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the reactivity of its boron group .

Properties

Molecular Formula |

C26H26BF3O4 |

|---|---|

Molecular Weight |

470.3 g/mol |

IUPAC Name |

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate |

InChI |

InChI=1S/C26H26BF3O4/c1-6-32-23(31)19-14-18-13-17(16-7-10-20(11-8-16)26(28,29)30)9-12-21(18)22(15-19)27-33-24(2,3)25(4,5)34-27/h7-15H,6H2,1-5H3 |

InChI Key |

BVMACBYRMAEAKX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Bromo-7-(4-(trifluoromethyl)phenyl)-2-naphthoate (or similar halogenated naphthoate derivatives)

- Bis(pinacolato)diboron (B2pin2)

- Palladium catalysts (e.g., PdCl2(dppf), Pd(PPh3)4)

- Bases such as potassium acetate or potassium carbonate

- Solvents: dioxane, N,N-dimethylformamide (DMF), dichloromethane (DCM)

Typical Reaction Conditions for Boronate Ester Formation

The boronate ester group is introduced by palladium-catalyzed Miyaura borylation of the corresponding aryl bromide or iodide. The reaction is generally performed under an inert nitrogen atmosphere to prevent oxidation.

| Parameter | Typical Condition |

|---|---|

| Catalyst | PdCl2(dppf) or Pd(PPh3)4 (2-5 mol%) |

| Boron Reagent | Bis(pinacolato)diboron (1.2 equiv) |

| Base | Potassium acetate or potassium carbonate (2 equiv) |

| Solvent | Dioxane or DMF |

| Temperature | 80-110 °C |

| Reaction Time | 3-6 hours |

| Atmosphere | Nitrogen |

| Work-up | Filtration through Celite, extraction with ethyl acetate, washing with water/brine, drying over MgSO4 |

| Purification | Silica gel chromatography (0-10% EtOAc in hexanes) |

Example Procedure Extracted from Literature

A representative procedure involves stirring the halogenated naphthoate (e.g., methyl 4-bromo-1-methyl-2-naphthoate) with bis(pinacolato)diboron, potassium acetate, and PdCl2(dppf) in dioxane under nitrogen at 90 °C for 4 hours. After completion, the mixture is filtered, concentrated, and purified by silica gel chromatography to yield the boronate ester intermediate with yields typically above 70-80%.

Esterification to Form the Ethyl Ester

The ethyl ester at the 2-position can be formed by esterification of the corresponding carboxylic acid or by using ethyl esters as starting materials. Common methods include:

- Reaction of the carboxylic acid with ethanol under acidic conditions.

- Use of acid chlorides or anhydrides with ethanol.

- Direct synthesis from ethyl naphthoate derivatives.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Halogenation of naphthoate core | Bromination or iodination of 7-(4-(trifluoromethyl)phenyl)-2-naphthoate | 70-85 | Using NBS or similar halogenating agents |

| 2. Palladium-catalyzed borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, dioxane, 90 °C, 4 h | 75-85 | Key step to install boronate ester |

| 3. Esterification | Ethanol, acid catalyst or ethyl ester starting material | 80-90 | Forms ethyl ester at 2-position |

| 4. Purification | Silica gel chromatography, hexane/ethyl acetate gradient | - | Removes impurities, isolates pure compound |

Research Findings and Optimization Notes

- The choice of palladium catalyst and base critically affects the yield and purity of the boronate ester intermediate. PdCl2(dppf) combined with potassium acetate in dioxane has been shown to provide high yields and clean reactions.

- Reaction under nitrogen atmosphere and flame-dried glassware minimizes oxidation and hydrolysis of sensitive boronate intermediates.

- Purification by flash chromatography using low polarity solvent mixtures (hexanes with 0-10% ethyl acetate) effectively isolates the desired product.

- Temperature control (80-110 °C) is essential to balance reaction rate and minimize decomposition.

- The trifluoromethyl substituent on the phenyl ring is stable under these conditions but requires careful monitoring to avoid side reactions during coupling steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein-ligand interactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Boronate Esters

Ethyl 7-(4-(Trifluoromethyl)phenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-2-naphthoate (CAS: 1160270-01-8)

This analog replaces the boron group with a trifluoromethanesulfonyloxy substituent. The absence of boron limits its utility in cross-coupling reactions but increases its electrophilicity for nucleophilic aromatic substitutions .4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS: 906352-77-0)

The morpholine ring introduces a heteroatom, enhancing solubility in polar solvents. However, steric hindrance from the morpholine group may reduce reactivity in coupling reactions compared to the target compound .- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (HR498446) A simpler arylboronate ester with a propionate chain. The lack of a naphthalene backbone reduces conjugation, lowering thermal stability but improving volatility for gas-phase reactions .

Boron-Containing Heterocycles

- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS: 950511-16-7)

This compound integrates boron into a diazaborinine ring, creating a fused bicyclic system. The rigid structure increases planarity, favoring π-π stacking in materials science applications, but complicates synthetic scalability .

Physicochemical Properties

Thermal Properties

- Melting points for similar boronates range from 105–119°C (e.g., CAS: 906352-77-0 melts at 118–119°C), whereas the target compound’s larger naphthalene system likely elevates its melting point beyond 150°C .

Comparative Data Table

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 366.17 g/mol

- CAS Number: 195062-62-5

- Appearance: White to almost white powder

- Purity: Minimum 96% .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in cells. Initial studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cancer proliferation and metastasis. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .

Anticancer Properties

Recent research has highlighted the compound's potent anticancer activity:

-

Cell Proliferation Inhibition:

- The compound exhibits significant inhibitory effects on various cancer cell lines, particularly those associated with breast cancer (MDA-MB-231) with an IC50 value of approximately 0.126 μM .

- It demonstrates a selective toxicity profile, showing a much lower effect on non-cancerous cells (MCF10A), indicating a potential therapeutic window for targeting cancer cells specifically.

- Metastatic Inhibition:

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

- Matrix Metalloproteinases (MMPs):

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on MDA-MB-231 Cells:

- In Vivo Studies:

Structure-Activity Relationship (SAR)

The structural modifications of the compound have been explored to optimize its biological activity:

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Enhances lipophilicity and receptor binding affinity |

| Dioxaborolane moiety | Contributes to enzyme inhibition properties |

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. For example, boronate intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) are coupled with aryl halides under anhydrous conditions. A common procedure involves refluxing with cesium carbonate in THF, followed by purification via column chromatography . Alternative methods include nickel-catalyzed reductive alkylation using organoboron reagents and alkyl bromides at 60°C for 19–20 hours .

Q. How is this compound characterized post-synthesis?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm boron-ester integrity and substituent positions .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns with UV detection .

- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .

- Melting Point Analysis: Physical properties like melting point (e.g., 105–108°C for related borolanes) are critical for identity verification .

Q. What are its primary applications in organic synthesis?

This compound serves as a versatile intermediate in:

- Suzuki-Miyaura Cross-Coupling: For constructing biaryl systems in materials science (e.g., OLEDs) .

- Multi-Component Reactions: Copper-catalyzed borylamidation to synthesize γ-boryl amides using CO as a carbonyl source .

- Drug Discovery: As a boronate ester precursor for PPARα/γ dual agonists .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this compound?

Optimization strategies include:

- Catalyst Selection: PdCl(dppf) or Pd(PPh) for improved coupling yields .

- Solvent and Base: Use of anhydrous THF or 1,4-dioxane with cesium carbonate to minimize hydrolysis .

- Temperature Control: Reactions at 60–90°C under inert atmospheres (N) to prevent boronate degradation .

- Additives: Triphenylphosphine or triethylamine to stabilize palladium intermediates .

Q. How to address low yields or byproduct formation during synthesis?

Contradictions in yield (e.g., 27–53% in multi-step syntheses ) can be mitigated by:

- Purification Techniques: Flash chromatography with gradients (e.g., hexanes/EtOAc + 0.25% EtN) to separate boronate esters from polar byproducts .

- Reaction Monitoring: In-situ NMR to track boronate stability .

- Side Reaction Analysis: LC-MS to identify hydrolyzed products (e.g., free boronic acids) and adjust moisture control .

Q. What computational methods are used to study its electronic and structural properties?

- Density Functional Theory (DFT): To model charge transfer in meta-terphenyl D–π–A dyads .

- Molecular Dynamics (MD): Simulating solvent interactions and steric effects of the trifluoromethyl group .

- Hirshfeld Surface Analysis: For crystallographic studies to predict packing efficiency and intermolecular interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or reaction yields?

Variations in physical data (e.g., melting points ranging from 105°C to 119°C ) often arise from:

- Polymorphism: Recrystallization in different solvents (e.g., ethyl acetate vs. hexanes) .

- Purity Levels: Commercial samples (e.g., 97% vs. 99% purity) impact measured properties .

- Experimental Conditions: Heating rates during melting point determination .

Methodological Tables

Table 1. Representative Synthetic Yields and Conditions

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl(dppf) | DMF | 80 | 43 | |

| Reductive Alkylation | Ni Catalyst | 1,4-Dioxane | 60 | 53 | |

| Etherification | CsCO | THF | Reflux | 27 |

Table 2. Key Analytical Parameters

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| NMR | Chemical Shift (ppm) | 28–32 (borolane signal) | |

| HPLC | Retention Time (min) | 12.5 (C18 column) | |

| HRMS | m/z (M+H) | 370.2 (calculated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.